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C.I. Acid yellow 34, monosodium salt

Cat. No.: B3055251
CAS No.: 6359-90-6
M. Wt: 415.8 g/mol
InChI Key: WOMLYDIIIDEUHC-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Acid Azo Dyes

The journey of acid azo dyes is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The discovery of mauveine by William Henry Perkin in 1856 ignited a revolution in coloration, shifting the paradigm from natural to synthetic sources. Azo dyes, first synthesized by Peter Griess in 1858 through the diazotization of aromatic amines, quickly became a cornerstone of this new industry due to their vast color palette, brilliant shades, and relatively straightforward synthesis.

Early azo dyes, however, exhibited poor affinity for cellulosic fibers and required mordants for fixation on protein fibers. The introduction of sulfonic acid groups into the dye molecule marked a pivotal advancement, giving rise to the class of acid dyes. This modification significantly enhanced their water solubility and allowed for direct dyeing of wool and silk from an acidic dyebath, where the anionic sulfonate groups could form ionic bonds with the protonated amino groups of the fibers. This development led to a rapid expansion in the range of available colors with improved fastness properties. The evolution of acid azo dyes has been a continuous process of structural refinement to enhance properties such as lightfastness, wash fastness, and leveling characteristics.

Classification and Nomenclature within Contemporary Dye Chemistry

In the systematic classification of synthetic dyes, C.I. Acid Yellow 34, monosodium salt, is categorized based on both its chemical structure and its application method.

Chemical Classification:

Chemically, it is classified as a monoazo dye . This signifies that its molecular structure contains a single azo group (-N=N-) acting as the chromophore, the part of the molecule responsible for its color. The presence of a pyrazolone (B3327878) ring in its structure is a common feature among many yellow and orange azo dyes.

Application Classification:

From an application standpoint, it is classified as an acid dye . This classification is determined by the presence of one or more anionic groups, in this case, a sulfonic acid group in its salt form (-SO₃Na). These groups render the dye water-soluble and enable it to bind to protein and polyamide fibers through ionic interactions in an acidic medium.

Nomenclature:

The nomenclature of this compound, follows established conventions in dye chemistry:

C.I. Name: "C.I. Acid Yellow 34" is its designation in the Colour Index International, a comprehensive reference database of colorants. "C.I." stands for Colour Index, "Acid" denotes its application class, "Yellow" describes its color, and "34" is a unique identifying number.

Chemical Name: Its systematic chemical name is sodium 4-chloro-3-[[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]]benzenesulfonate. This name precisely describes the arrangement of atoms and functional groups within the molecule.

CAS Number: Its unique identifier in the Chemical Abstracts Service registry is 6359-90-6. worlddyevariety.com

Below is a table summarizing the key identification and classification parameters for this compound.

ParameterValue
C.I. Generic Name C.I. Acid Yellow 34
C.I. Number 18890
Chemical Class Monoazo
CAS Number 6359-90-6
Molecular Formula C₁₆H₁₂ClN₄NaO₄S
Molecular Weight 414.81 g/mol

Current Research Landscape and Emerging Trends Pertaining to this compound

Current academic research involving this compound, is multifaceted, with a significant focus on environmental remediation and analytical methodology. The widespread use of this dye in the textile industry has led to concerns about its presence in industrial effluents, driving research into effective removal techniques.

Environmental Remediation Studies:

A prominent area of investigation is the removal of C.I. Acid Yellow 34 from aqueous solutions through adsorption. Researchers are exploring the efficacy of various low-cost and sustainable adsorbents for this purpose. For instance, one study investigated the use of sawdust from Cedrus deodara as a biosorbent, highlighting the pH-sensitive nature of the adsorption process. nih.gov Such research aims to develop cost-effective and environmentally friendly methods for treating textile wastewater.

Another significant trend is the study of the photocatalytic degradation of azo dyes. While specific studies focusing solely on C.I. Acid Yellow 34 are limited, research on similar acid yellow dyes demonstrates the potential of this technology. Photocatalysis utilizes semiconductor materials to generate highly reactive species that can break down the complex azo dye molecules into simpler, less harmful compounds.

Analytical and Characterization Studies:

The synthesis and characterization of pyrazolone-based monoazo dyes, the class to which C.I. Acid Yellow 34 belongs, remain an active area of research. researchgate.netresearchgate.net These studies often involve spectroscopic techniques such as FT-IR, ¹H NMR, and UV-Vis to confirm the chemical structure and investigate the properties of newly synthesized dyes. researchgate.netresearchgate.net Such fundamental research is crucial for understanding structure-property relationships and for the development of new dyes with improved performance.

Furthermore, the development of sensitive and reliable analytical methods for the detection and quantification of acid dyes in various matrices is an ongoing pursuit. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of such dyes. sielc.com

Emerging Trends:

While the primary application of C.I. Acid Yellow 34 remains in textile dyeing, the broader class of pyrazolone azo dyes is being explored for other potential applications. Research into the biological activities of heterocyclic azo dyes has revealed potential applications in the pharmaceutical sector. rsc.orgirjmets.com Additionally, some pyrazolone azo dyes are being investigated for their use as colorimetric chemosensors for the detection of metal ions. researcher.life Although direct research on C.I. Acid Yellow 34 in these emerging areas is not yet prominent, these trends within the broader class of pyrazolone azo dyes may inspire future investigations into novel applications for this specific compound.

The table below summarizes recent research findings related to C.I. Acid Yellow 34 and similar pyrazolone azo dyes.

Research FocusKey Findings
Environmental Remediation Sawdust of Cedrus deodara shows potential as a biosorbent for the removal of Acid Yellow 34 from aqueous solutions. nih.gov
Synthesis & Characterization New series of pyrazolone-based monoazo dyes have been synthesized and characterized using various spectroscopic methods. researchgate.netresearchgate.net
Dyeing Performance Studies on novel pyrazolone azo dyes report good dyeing performance and fastness properties on polyester (B1180765) fabrics.
Pharmaceutical Potential Azo dyes incorporating pyrazolone scaffolds are being investigated for a range of biological activities, including antimicrobial and anticancer properties. rsc.orgirjmets.com
Sensing Applications Some novel pyrazolone azo dyes have shown potential as colorimetric chemosensors for the detection of metal ions like Cu²⁺. researcher.life

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13ClN4NaO4S+ B3055251 C.I. Acid yellow 34, monosodium salt CAS No. 6359-90-6

Properties

CAS No.

6359-90-6

Molecular Formula

C16H13ClN4NaO4S+

Molecular Weight

415.8 g/mol

IUPAC Name

sodium;4-chloro-3-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C16H13ClN4O4S.Na/c1-10-15(19-18-11-5-3-2-4-6-11)16(22)21(20-10)14-9-12(26(23,24)25)7-8-13(14)17;/h2-9,15H,1H3,(H,23,24,25);/q;+1

InChI Key

WOMLYDIIIDEUHC-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Na+]

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=C(C=CC(=C3)S(=O)(=O)O)Cl.[Na+]

Other CAS No.

6359-90-6

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Insights for C.i. Acid Yellow 34, Monosodium Salt

Mechanistic Elucidation of Azo Coupling Reactions for C.I. Acid Yellow 34, Monosodium Salt Synthesis

The synthesis of this compound, is a classic example of an azo coupling reaction, a cornerstone of industrial dye chemistry. worlddyevariety.com The process involves two primary stages: the diazotization of a primary aromatic amine, in this case, aniline (B41778), followed by the coupling of the resulting diazonium salt with a suitable coupling component, 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. worlddyevariety.com

The reaction mechanism is characterized as an electrophilic aromatic substitution. icrc.ac.ir In the initial diazotization step, aniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form the benzenediazonium (B1195382) chloride. This low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.

The subsequent coupling reaction involves the electrophilic attack of the benzenediazonium cation on the electron-rich coupling component. The pyrazolone (B3327878) ring of 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid possesses an active methylene (B1212753) group, which is the site of the electrophilic attack. The reaction is typically carried out in a slightly acidic to neutral medium, as the concentration of the diazonium ion is maximized under these conditions.

A significant mechanistic feature of pyrazolone-based azo dyes, including C.I. Acid Yellow 34, is the existence of azo-hydrazone tautomerism. unifr.chresearchgate.net This phenomenon involves the migration of a proton, resulting in two distinct tautomeric forms: the azo form and the hydrazone form. Spectroscopic studies on related pyrazolone dyes have shown that the hydrazone form is often the more stable and predominant tautomer in both solid and solution states. researchgate.net This equilibrium is influenced by factors such as the solvent, pH, and the electronic nature of the substituents on the aromatic rings. researchgate.net

Table 1: Key Mechanistic Steps in the Synthesis of this compound

Step Reactants Key Intermediates/Products Reaction Type
Diazotization Aniline, Sodium Nitrite, Hydrochloric Acid Benzenediazonium Chloride Electrophilic Substitution

Optimization Strategies for Enhanced Synthetic Yields and Purity of this compound

The industrial production of this compound, necessitates the optimization of various reaction parameters to maximize yield and ensure high purity. Key factors that are critical to control include temperature, pH, stoichiometry of reactants, and the rate of addition of reagents.

pH Regulation: The pH of the reaction medium plays a dual role in the synthesis. During diazotization, a strongly acidic medium is required to generate nitrous acid and stabilize the diazonium salt. However, the subsequent coupling reaction is favored in a weakly acidic to neutral pH range. nih.gov This is because a higher pH increases the nucleophilicity of the coupling component, but a too alkaline medium can lead to the formation of inactive diazotate species from the diazonium salt. Therefore, careful control and adjustment of pH throughout the process are essential for optimal coupling.

Stoichiometry and Reagent Addition: The molar ratio of the reactants, particularly the diazotizing agent (sodium nitrite) to the amine (aniline), must be carefully controlled to ensure complete diazotization without the presence of excess nitrous acid, which can lead to side reactions. A slight excess of the coupling component is sometimes used to ensure the complete consumption of the valuable diazonium salt. epa.gov The rate of addition of the sodium nitrite solution during diazotization and the diazonium salt solution during coupling should be slow and controlled to manage the exothermic nature of the reactions and prevent localized areas of high concentration that could lead to by-product formation.

Table 2: Critical Parameters for Optimization of this compound Synthesis

Parameter Optimal Range/Condition Rationale
Diazotization Temperature 0-5 °C Prevents decomposition of the unstable diazonium salt.
Coupling pH Weakly acidic to neutral Balances the reactivity of the diazonium ion and the nucleophilicity of the coupling component.
Reactant Stoichiometry Near equimolar with slight excess of coupling component Ensures complete reaction and minimizes side reactions from excess reagents.

Stereochemical Considerations in the Synthesis of Related Azo Chromophores

While this compound, itself does not possess chiral centers and is therefore not subject to stereoisomerism in the classical sense, the broader class of azo dyes can exhibit stereochemical features, primarily in the form of E/Z (cis/trans) isomerism around the -N=N- double bond. The trans isomer is generally the more thermodynamically stable and is the predominant form in most synthetic azo dyes due to reduced steric hindrance.

The interconversion between the cis and trans isomers can be induced by photochemical or thermal means. This property is the basis for applications of some azo dyes in areas such as optical data storage and molecular switches. However, for traditional dyeing applications, the stable trans isomer is the desired product.

In the context of pyrazolone azo dyes, the azo-hydrazone tautomerism can also be considered a form of constitutional isomerism, which significantly influences the color and properties of the dye. The specific tautomeric form that crystallizes from the reaction mixture will be the one that is most stable under the given conditions of synthesis and isolation.

Impurity Profiling and Control during the Synthesis of this compound

The purity of this compound, is critical for its performance as a dye, as impurities can affect the shade, brightness, and fastness properties. Impurities can arise from the starting materials, side reactions during the synthesis, or degradation of the product.

Starting Material Impurities: The purity of the aniline and the pyrazolone coupling component is crucial. Impurities in the aniline, such as other aromatic amines, can lead to the formation of different colored azo dyes as by-products.

Side Reactions during Diazotization: Incomplete diazotization can leave unreacted aniline, which can then couple with the diazonium salt to form diazoamino compounds. As mentioned earlier, decomposition of the diazonium salt at elevated temperatures can form phenol, which can also act as a coupling component, leading to the formation of other colored impurities.

Side Reactions during Coupling: The diazonium salt can couple with itself to form polymeric azo compounds, especially at higher pH values. Furthermore, if the coupling reaction is not carefully controlled, the diazonium salt may couple at positions other than the desired active methylene group on the pyrazolone ring, leading to isomeric impurities.

Control and Purification: To control the formation of these impurities, strict adherence to the optimized reaction conditions is necessary. After the synthesis, the dye is typically isolated by salting out, followed by filtration and washing to remove unreacted starting materials and water-soluble by-products. Further purification can be achieved by recrystallization. researchgate.net Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess the purity of the final product and identify any impurities present. youtube.comtechnologynetworks.com

Table 3: Potential Impurities in the Synthesis of this compound

Impurity Type Potential Source Impact on Product Quality
Unreacted Aniline Incomplete diazotization Can form diazoamino by-products, affecting color.
Phenol Decomposition of diazonium salt Can couple to form colored impurities, altering the shade.
Diazoamino compounds Coupling of diazonium salt with unreacted aniline Undesirable colored by-products.
Isomeric Azo Dyes Coupling at alternative positions on the pyrazolone ring Can affect the exact shade and fastness properties.

Compound Names

Comprehensive Spectroscopic and Structural Characterization of C.i. Acid Yellow 34, Monosodium Salt

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Solvatochromic Behavior of C.I. Acid Yellow 34, Monosodium Salt

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of dyes like C.I. Acid Yellow 34. The absorption of light in the UV and visible regions corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For azo dyes, these absorptions are typically associated with n → π* and π → π* electronic transitions within the chromophoric system, primarily the azo group (-N=N-). nih.gov

The spectrum of pyrazolone (B3327878) azo dyes is influenced by the presence of both azo and hydrazone tautomers, with the hydrazone form often being more stable and absorbing light at higher wavelengths due to a more extended electron resonance system. nih.gov While specific spectral data for C.I. Acid Yellow 34 is not widely published, analysis of similar azo dyes provides insight into its expected behavior. For instance, Acid Yellow 17, another fluorescent azo dye, exhibits absorption peaks at 224 nm, 254 nm, and 400 nm in water. These bands are assigned to π → π* transitions (primary and secondary) and n → π* transitions, respectively. Similarly, Acid Yellow 99 shows absorption peaks around 311 nm and 460 nm, attributed to n → π* and π → π* transitions. researchgate.net Based on these analogs, C.I. Acid Yellow 34 is expected to display characteristic absorption bands in the 300-450 nm range, corresponding to the electronic transitions within its extensive conjugated system.

Solvatochromic behavior, the change in a substance's color with the polarity of the solvent, is also a characteristic feature of such dyes. This spectral shift is a result of differential solute-solvent interactions that can stabilize the excited state (π*) more than the ground state (π) in polar solvents, leading to a red shift (bathochromic shift) in the absorption maximum. nih.gov Theoretical studies on pyrazole (B372694) azo dyes confirm that the hydrazo tautomer is the prevalent form, especially in highly polarizable solvents like ethanol. nih.gov

Table 1: Expected UV-Vis Absorption Characteristics of this compound

Transition Type Expected Wavelength Range (nm) Associated Chromophore
π → π* 350 - 450 Azo group and conjugated system

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique, though its application to dyes can be challenging due to fluorescence interference. ojp.gov This fluorescence can obscure the much weaker Raman scattering signal when using visible laser excitation. ojp.gov To overcome this, FT-Raman spectroscopy with near-infrared (NIR) excitation, such as a 1064 nm laser, is often employed. ojp.gov The Raman spectrum would be expected to highlight vibrations of the azo (-N=N-) bond and the aromatic ring structures. Symmetrical vibrations and those involving less polar bonds, which are weak in the IR spectrum, are often strong in the Raman spectrum.

Table 2: Predicted Prominent Vibrational Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) (IR) Predicted Wavenumber (cm⁻¹) (Raman) Vibrational Mode
N-H (Hydrazone) 3100 - 3300 --- Stretching
Aromatic C-H 3000 - 3100 3000 - 3100 Stretching
C=O (Pyrazolone) 1660 - 1670 Weak Stretching
C=N / N=N (Azo/Hydrazo) 1550 - 1650 1400 - 1450 Stretching
Aromatic C=C 1450 - 1600 1580 - 1600 Stretching
Sulfonate (SO₃) 1150 - 1250 (asymmetric), 1030-1070 (symmetric) Moderate Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to characterize pyrazolone dyes, often confirming the existence of azo-hydrazone tautomerism. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of C.I. Acid Yellow 34 would display signals corresponding to the different types of protons in the molecule. Aromatic protons on the two benzene (B151609) rings would appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns would depend on the substitution pattern and the influence of the electron-withdrawing sulfonate and chlorine groups. A characteristic signal for the methyl group (-CH₃) on the pyrazolone ring would be expected in the upfield region, likely around 2.0-2.5 ppm. If the molecule exists in the hydrazone form, a broad signal for the N-H proton could also be observed, though its position can be variable and it may exchange with solvent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbon signals would be found in the 110-150 ppm range. The carbonyl carbon (C=O) of the pyrazolone ring would be significantly downfield, potentially in the 160-180 ppm range. The carbon of the methyl group would appear far upfield, typically between 15-25 ppm. mdpi.com The carbon atoms bonded to the azo/hydrazone group and the sulfonate group would also have characteristic chemical shifts. Advanced 2D NMR techniques like HSQC and HMBC could be employed for unambiguous assignment of all proton and carbon resonances.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Structural Unit Predicted Chemical Shift (ppm)
¹H Aromatic protons 7.0 - 8.5
¹H Methyl protons (-CH₃) 2.0 - 2.5
¹H N-H proton (hydrazone) Variable (e.g., 9.0 - 14.0)
¹³C Carbonyl carbon (C=O) 160 - 180
¹³C Aromatic carbons 110 - 150

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₁₆H₁₂ClN₄NaO₄S, with a corresponding molecular weight of approximately 414.81 g/mol . worlddyevariety.comdyeschemical.com High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass and elemental composition.

Under collision-induced dissociation (CID) conditions in tandem mass spectrometry (MS/MS), the molecular ion would undergo fragmentation. Typical fragmentation pathways for synthetic dyes involve the loss of functional groups. researchgate.net For C.I. Acid Yellow 34, key fragmentation pathways would likely include:

Loss of SO₃: A common fragmentation for sulfonated compounds is the neutral loss of sulfur trioxide (SO₃, 80 Da). researchgate.net

Loss of the Chlorine Atom: Cleavage of the C-Cl bond could occur.

Cleavage of the Azo Bond: The -N=N- bond is often a site of fragmentation, leading to the formation of two separate radical ions corresponding to the aniline (B41778) and pyrazolone portions of the molecule.

Loss of small molecules: Expulsion of other small, stable neutral molecules like CO or N₂ might also be observed.

Analyzing these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule.

Table 4: Potential Fragment Ions in the Mass Spectrum of C.I. Acid Yellow 34

Precursor Ion [M-Na]⁻ (m/z) Proposed Neutral Loss Fragment Ion (m/z)
391.03 SO₃ 311.03
391.03 Cl 356.03
391.03 C₆H₅N₂ 218.01

Advanced X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure of this compound

X-ray diffraction (XRD) and single-crystal crystallography provide definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. While a specific crystal structure for C.I. Acid Yellow 34 has not been reported in the surveyed literature, extensive studies on closely related monoazo pyrazolone and acetoacetanilide (B1666496) pigments offer significant insights into its likely solid-state structure. sdc.org.ukresearchgate.net

Table 5: Expected Solid-State Structural Features of this compound

Structural Feature Description
Tautomeric Form Predominantly the keto-hydrazone form.
Molecular Conformation Largely planar, stabilized by intramolecular N-H···O=C hydrogen bonding.
Intermolecular Interactions π–π stacking between aromatic rings, van der Waals forces.

Fluorescence Spectroscopy and Quantum Yield Analysis of this compound

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This phenomenon is observed in many dyes, including some in the Acid Yellow family. worlddyevariety.com The study of a compound's fluorescence provides information about its electronic excited states.

The fluorescence intensity of these dyes is often concentration-dependent. At higher concentrations (e.g., 10⁻³ M), a quenching effect is typically observed, where the fluorescence intensity decreases or is eliminated due to intermolecular interactions that provide non-radiative pathways for the excited state to relax. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. For many commercial dyes, the quantum yield can be modest, as their primary function is color rather than light emission. A full analysis for C.I. Acid Yellow 34 would involve measuring its emission spectrum at various excitation wavelengths and concentrations to determine its characteristic emission peaks, Stokes shift, and quantum yield.

Table 6: Anticipated Fluorescence Properties of this compound (by analogy)

Property Expected Characteristic
Excitation Wavelength Corresponding to its main absorption bands (e.g., 350-450 nm)
Emission Wavelength Longer wavelength than excitation (e.g., 450-550 nm)
Stokes Shift Positive value, likely in the range of 50-100 nm
Concentration Effects Fluorescence quenching at high concentrations

Theoretical and Computational Chemistry Approaches to C.i. Acid Yellow 34, Monosodium Salt

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties of C.I. Acid Yellow 34, Monosodium Salt

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its color, reactivity, and intermolecular interactions.

DFT studies on related azo dyes have been used to predict spectroscopic properties. For instance, calculations can determine the excitation energies and oscillator strengths, which correspond to the absorption wavelengths in UV-Vis spectroscopy. preprints.org Functionals like B3LYP are often employed for these calculations. preprints.org The choice of functional and basis set, such as 6-31g(d,p), is crucial for obtaining accurate results. preprints.org Solvation effects, which are important for dyes that are typically used in solution, can be accounted for using models like the Polarizable Continuum Model (PCM). preprints.org

Table 1: Calculated Electronic Properties of a Representative Azo Dye using DFT

PropertyCalculated ValueMethod
HOMO Energy-6.2 eVB3LYP/6-31G(d)
LUMO Energy-2.5 eVB3LYP/6-31G(d)
Energy Gap (HOMO-LUMO)3.7 eVB3LYP/6-31G(d)
Maximum Absorption Wavelength (λmax)420 nmTD-DFT/B3LYP/6-31G(d)

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Solution Behavior of this compound

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its behavior in solution, including its interactions with solvent molecules and other dye molecules.

These simulations can model the aggregation of dye molecules, the formation of hydrogen bonds, and the influence of the solvent on the dye's conformation. dovepress.com The interactions between the dye and solvent molecules, as well as with other ions in solution, are crucial for understanding its solubility and dyeing properties. In systems containing salts, the strong local electric fields can polarize solvent molecules and the large dye ions, making the use of polarizable force fields in simulations beneficial for accuracy. acs.org

MD simulations can also be used to study the interactions of the dye with substrates, such as textile fibers. By simulating the dye-fiber system, it is possible to understand the binding mechanisms and the factors that influence the fastness of the dye.

Quantum Chemical Studies of Reaction Pathways and Stability of this compound

Quantum chemical methods, including DFT, can be used to investigate the reaction pathways and stability of this compound. These studies can provide insights into the mechanisms of dye synthesis, degradation, and its stability under various conditions such as light and chemical exposure.

For example, quantum chemical calculations can be used to determine the activation energies for different degradation pathways, helping to predict the lightfastness of the dye. The tautomerism of azo dyes, which can exist in both azo and hydrazone forms, is another area where quantum chemistry provides valuable information. researchgate.net Theoretical calculations can compare the energy differences between these tautomers to determine the more stable form under specific conditions. researchgate.netresearchgate.net

Computational Modeling of Structure-Property Relationships in Acid Azo Dyes including this compound

Computational modeling plays a significant role in establishing structure-property relationships for acid azo dyes. By systematically modifying the chemical structure of the dye in silico and calculating its properties, it is possible to understand how different functional groups influence its color, solubility, and affinity for substrates.

These models can also predict properties such as the molar extinction coefficient, which is a measure of how strongly a chemical species absorbs light at a given wavelength. researchgate.netresearchgate.net This information is valuable for the development and optimization of dyeing processes.

Interaction with Materials and Advanced Applications in Materials Science for C.i. Acid Yellow 34, Monosodium Salt

Mechanisms of Dye-Fiber Interaction for C.I. Acid Yellow 34, Monosodium Salt on Protein and Synthetic Fibers

The fixation of acid dyes, including C.I. Acid Yellow 34, onto protein and polyamide fibers is a multifaceted process involving several types of intermolecular forces. The primary mechanisms include strong ionic bonds, supplemented by weaker interactions such as hydrogen bonding and Van der Waals forces. hzreward.comglobalspec.com The collective strength and number of these bonds determine the dye's affinity for the fiber and the durability of the resulting color. sustainability-directory.com

Ionic bonding is the principal mechanism for the attachment of C.I. Acid Yellow 34 to protein and synthetic polyamide fibers. nih.gov As an acid dye, its molecular structure contains a sodium sulfonate group (-SO₃Na), which ionizes in water to form a large, colored anion (D-SO₃⁻) and a sodium cation (Na⁺). nih.gov

Protein fibers (like wool and silk) and synthetic polyamides (like nylon) are amphoteric polymers containing both amino (-NH₂) and carboxylic acid (-COOH) functional groups. hzreward.comsustainability-directory.com The dyeing process is conducted in an acidic dyebath. hzreward.com Under these low pH conditions, the amino groups in the fiber become protonated, acquiring a positive charge (-NH₃⁺). nih.govdyestuffscn.com

Fiber-NH₂ + H⁺ ⇌ Fiber-NH₃⁺ Fiber-NH₃⁺ + D-SO₃⁻ ⇌ Fiber-NH₃⁺⁻O₃S-D

Controlling the pH of the dyebath is crucial, as a lower pH increases the number of positively charged sites on the fiber, thereby enhancing the opportunity for ionic bonding and increasing dye uptake. dyestuffscn.com

While ionic bonds provide the primary anchoring force, secondary, weaker forces also play a significant role in the adsorption and fixation of C.I. Acid Yellow 34. These include hydrogen bonds and Van der Waals forces. globalspec.com

The combination of these different bonding mechanisms results in the effective and durable coloration of materials. sustainability-directory.com

Kinetics and Thermodynamics of this compound Adsorption on Textile Substrates

The study of adsorption kinetics describes the rate at which a dye is taken up by a substrate, while thermodynamics provides insight into the spontaneity and energy changes associated with the process at equilibrium.

Research on the adsorption of C.I. Acid Yellow 34 onto sawdust of Cedrus deodara has provided valuable thermodynamic data. researchgate.net The negative Gibbs free energy (ΔG) value indicates that the adsorption process is spontaneous. The negative enthalpy change (ΔH) reveals the exothermic nature of the sorption, meaning heat is released during the process. researchgate.net A negative entropy change (ΔS) suggests a decrease in randomness at the solid-liquid interface as the dye molecules become ordered on the adsorbent surface. researchgate.net

Thermodynamic Parameters for C.I. Acid Yellow 34 Adsorption researchgate.net
ParameterValueUnit
ΔH-39.00 ± 2.57kJ mol⁻¹
ΔS-116.29 ± 8.54J mol⁻¹ K⁻¹
ΔG (at 298 K)-4.32kJ mol⁻¹

The kinetics of dye adsorption are often analyzed using models such as the pseudo-first-order and pseudo-second-order models. For many acid dye systems, the pseudo-second-order kinetic model provides the best fit, suggesting that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. nih.govnih.govresearchgate.net

Influence of Dyebath Parameters on this compound Uptake and Fixation

The efficiency of dye uptake and the final quality of the dyeing are highly dependent on the conditions of the dyebath, primarily pH and temperature. nih.gov

The pH of the dyebath is a critical parameter in dyeing with acid dyes. nih.gov The substantivity, or affinity, of C.I. Acid Yellow 34 for protein and polyamide fibers is directly influenced by the hydrogen ion concentration. As previously discussed, a lower pH (acidic conditions) leads to the protonation of amino groups in the fiber, creating more cationic sites (Fiber-NH₃⁺). nih.govdyestuffscn.com

This increase in positive charge on the fiber enhances the electrostatic attraction with the anionic dye molecules, leading to greater dye uptake and exhaustion from the dyebath. dyestuffscn.com Studies on the adsorption of C.I. Acid Yellow 34 on sawdust showed maximum sorption (92%) at a pH of 3. researchgate.netresearchgate.net Similarly, research on other acid yellow dyes on activated carbon demonstrated better adsorption in acidic pH compared to alkaline conditions. researchgate.netscirp.org Therefore, to achieve deep shades and efficient dye utilization, the dyebath for C.I. Acid Yellow 34 is typically maintained at an acidic pH.

Illustrative Effect of Dyebath pH on Dye Uptake
Dyebath pHRelative Dye Uptake (%)Primary Fiber Charge
3.0HighStrongly Cationic (-NH₃⁺)
5.0ModerateCationic (-NH₃⁺)
7.0LowNear Neutral
9.0Very LowAnionic (-COO⁻)

Temperature is another key parameter that affects both the rate of dyeing and the final equilibrium. Increasing the temperature of the dyebath generally increases the kinetic energy of the dye molecules, which accelerates their diffusion from the solution to the fiber surface and into the fiber interior. dyestuffscn.comcolorfuldyes.com Higher temperatures can also cause the fiber structure to swell, making it more accessible to dye molecules. dyestuffscn.com This results in a faster dyeing rate. colorfuldyes.com

However, the effect of temperature on the dyeing equilibrium depends on the thermodynamics of the process. Since the adsorption of C.I. Acid Yellow 34 is an exothermic process (ΔH is negative), an increase in temperature will, according to Le Chatelier's principle, shift the equilibrium in the endothermic direction (desorption). researchgate.netjsaer.com This means that while the initial rate of dyeing is faster at higher temperatures, the final exhaustion or amount of dye fixed at equilibrium may be lower. jsaer.com Therefore, an optimal temperature profile is often employed, starting at a lower temperature and gradually increasing it to promote level dyeing and diffusion, followed by a holding period to establish equilibrium. dyestuffscn.com

General Influence of Temperature on Acid Dyeing
TemperatureDyeing RateEquilibrium Exhaustion
Low (e.g., 40°C)SlowHigh (kinetically limited)
Medium (e.g., 70°C)ModerateOptimal balance
High (e.g., 100°C)FastLower (thermodynamically limited)

Impact of Electrolyte and Auxiliary Agent Concentrations on Dyeing Performance

The application of this compound in dyeing processes is significantly influenced by the concentration of electrolytes and the presence of various auxiliary agents. These components play a crucial role in modulating the dye's interaction with the material being dyed, thereby affecting the efficiency and quality of the coloration.

Electrolytes, typically inorganic salts like sodium chloride or sodium sulfate (B86663), are essential in the dyeing of cellulosic fibers. pjsir.orgpjsir.org When materials like cotton are immersed in an aqueous dye bath, they tend to acquire a negative surface charge. Since acid dyes like C.I. Acid Yellow 34 are anionic, this results in electrostatic repulsion, hindering the dye's approach to the fiber surface. The addition of an electrolyte introduces cations (e.g., Na+) that form an electrical double layer around the fiber, effectively neutralizing the negative charge. kuet.ac.bd This reduction in repulsion facilitates the migration and adsorption of the dye anions onto the fiber. pjsir.orgpjsir.org

The concentration of the electrolyte is a critical parameter. An increase in electrolyte concentration generally leads to enhanced dye exhaustion, as it more effectively screens the repulsive forces. pjsir.org However, an excessively high concentration can lead to rapid, uncontrolled dye uptake, resulting in unlevel dyeing. The optimal concentration depends on the specific dye, the material, and the desired shade depth. For instance, in the dyeing of cotton with reactive dyes, which share similarities in application principles with acid dyes on certain fibers, potassium sulfate in the range of 7-8% has been shown to produce favorable results, with sodium sulfate being comparable. pjsir.orgresearchgate.net

Auxiliary agents, a broad category of chemicals, are also employed to optimize the dyeing process. These can include pH buffers, sequestering agents, and dispersing agents. The pH of the dye bath is a critical factor for acid dyes, as it affects the charge on both the dye molecule and the fiber. For protein fibers like wool and silk, and for polyamides, an acidic pH is necessary to protonate the amino groups in the fiber, creating cationic sites that can attract the anionic dye molecules. Auxiliary agents like acetic acid or formic acid are used to maintain the desired acidic conditions.

Sequestering agents, such as ethylenediaminetetraacetic acid (EDTA), are added to chelate metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) present in the water. researchgate.net These ions can otherwise interfere with the dyeing process by forming insoluble complexes with the dye, leading to poor color yield and uneven dyeing. Dispersing agents are crucial for preventing the aggregation of dye molecules, which can lead to spotting and an unlevel appearance on the dyed material. researchgate.net

The interplay between electrolyte and auxiliary agent concentrations is complex and must be carefully controlled to achieve optimal dyeing performance with this compound. The precise combination of these additives will vary depending on the substrate, the dyeing machinery, and the desired final product characteristics.

Role of Surfactants and Leveling Agents in this compound Dyeing Processes

Surfactants and leveling agents are indispensable auxiliary chemicals in the dyeing industry, playing a pivotal role in achieving uniform and high-quality coloration with dyes such as this compound. Their primary functions are to enhance dye solubility, promote even dye distribution, and control the rate of dye uptake by the substrate. unair.ac.idscribd.com

Micellar Solubilization of this compound in Surfactant Systems

Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into aggregates called micelles in aqueous solutions. nih.govualberta.ca These micelles possess a hydrophobic core and a hydrophilic shell. This structure allows them to encapsulate or solubilize poorly water-soluble substances, including many organic dyes. nih.govualberta.cachalmers.se

While this compound is a water-soluble dye due to its sulfonate group, its organic aromatic structure can lead to aggregation in the dye bath, particularly at high concentrations or in the presence of electrolytes. scribd.com Surfactants can mitigate this by incorporating the dye molecules or their aggregates into the micelles. The location of the solubilized dye within the micelle depends on its polarity; nonpolar parts of the dye will tend to reside in the hydrophobic core, while more polar moieties will be situated in the palisade layer closer to the hydrophilic head groups. ualberta.ca This micellar solubilization effectively increases the apparent solubility of the dye and prevents the formation of large aggregates that can cause unlevel dyeing. chalmers.senih.gov

The effectiveness of a surfactant in solubilizing a dye is influenced by several factors, including the chemical structures of both the surfactant and the dye, the temperature, and the presence of additives like salts. nih.gov For ionic surfactants, the addition of electrolytes can decrease the CMC and increase the micelle size, which can enhance the solubilization of hydrophobic compounds. ualberta.canih.gov Nonionic surfactants are generally less affected by electrolytes but can show increased solubilization with a rise in temperature. nih.gov The choice of surfactant (anionic, cationic, nonionic, or zwitterionic) will depend on the specific dyeing system and the nature of the dye and fiber. researchgate.net

Enhancement of Dye Dispersion and Uniformity by Surfactants

Beyond solubilization, surfactants act as dispersing and leveling agents. unair.ac.id In the initial stages of dyeing, the surfactant can form a complex with the dye molecules. unair.ac.id This complex has a lower affinity for the fiber than the free dye, which slows down the initial rate of dye uptake and allows for more gradual and even adsorption. scribd.com As the temperature of the dye bath is raised, this complex gradually breaks down, releasing the dye to be absorbed by the fiber. colorfuldyes.com This controlled release mechanism is crucial for achieving a level dyeing.

Surfactants also improve the wetting of the textile material, ensuring that the dye liquor penetrates the fiber bundle uniformly. researchgate.net This is particularly important for tightly woven or high-twist yarns. By reducing the surface tension of the water, surfactants allow for intimate contact between the dye solution and the fiber surface, promoting uniform color distribution.

Leveling agents, which are often surfactants themselves, can also facilitate the migration of dye that has already been adsorbed onto the fiber. scribd.com This means that if some areas of the fabric have a higher concentration of dye, the leveling agent can help to desorb the excess dye and allow it to move to areas with a lower concentration, resulting in a more uniform final shade. The affinity of the leveling agent for the dye and the fiber must be carefully balanced to achieve this effect without excessively stripping the color. colorfuldyes.com

Advanced Applications of this compound as a Fluorescent Probe in Material Systems

While primarily used as a textile dye, the molecular structure of this compound, which contains an azo group and aromatic rings, suggests potential for fluorescence. Azo dyes can exhibit fluorescence, and this property can sometimes be harnessed for advanced applications in materials science. medchemexpress.com Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. This phenomenon can be used to visualize, detect, or quantify specific components or changes in the local environment within a material system.

The application of C.I. Acid Yellow 34 as a fluorescent probe would depend on its specific photophysical properties, such as its quantum yield, Stokes shift, and sensitivity to its environment. For instance, changes in the polarity, viscosity, or pH of the surrounding medium can influence the fluorescence intensity and lifetime of a probe. If the fluorescence of C.I. Acid Yellow 34 is sensitive to such changes, it could potentially be used to map these properties within a material.

For example, it could be used to monitor the curing process of polymers, where changes in viscosity and polarity are significant. It might also be employed to detect the presence of certain metal ions if they interact with the dye molecule in a way that quenches or enhances its fluorescence. In the field of biological imaging, fluorescent dyes are used to stain specific cellular components. acs.org While the toxicity and specificity of C.I. Acid Yellow 34 would need to be thoroughly evaluated, its potential as a fluorescent stain for certain biological or synthetic materials could be an area of research.

It is important to note that the use of C.I. Acid Yellow 34 as a fluorescent probe is a more specialized and less common application compared to its role as a colorant. The efficiency of its fluorescence and its suitability for specific sensing applications would require detailed spectroscopic investigation.

Surface Chemistry at the this compound-Material Interface

For protein fibers like wool and silk, and synthetic fibers like nylon, the primary mechanism of interaction is ionic bonding. In an acidic dye bath, the amino groups (-NH₂) in the fiber are protonated to form cationic sites (-NH₃⁺). The anionic sulfonate group (-SO₃⁻) on the C.I. Acid Yellow 34 molecule is then attracted to these positive sites, forming strong electrostatic bonds.

In addition to ionic bonding, other forces contribute to the dye-fiber interaction. Van der Waals forces, which are weak, short-range attractions between molecules, play a role, particularly with the aromatic portions of the dye and the nonpolar regions of the fiber. Hydrogen bonding can also occur between the functional groups on the dye molecule (such as the carbonyl and azo groups) and suitable groups on the fiber surface (like hydroxyl or amide groups).

Understanding the surface chemistry at the dye-material interface is crucial for optimizing the dyeing process and for developing new materials with enhanced dyeability and color fastness. Advanced surface characterization techniques can provide valuable insights into the nature of these interactions at the molecular level.

Environmental Fate and Remediation Methodologies for C.i. Acid Yellow 34, Monosodium Salt

Degradation Pathways of C.I. Acid Yellow 34, Monosodium Salt in Aquatic Environments

C.I. Acid Yellow 34, with the CAS number 6359-90-6, is a single azo, pyrazolone-based dye. worlddyevariety.com Its persistence and potential environmental impact in aquatic systems necessitate an understanding of its degradation pathways. The primary mechanisms for the breakdown of this compound in water involve the cleavage of its most reactive site, the azo bond (–N=N–), as well as photochemical reactions.

Reductive Cleavage of the Azo Bond

The most significant and initial step in the microbial degradation of azo dyes is the reductive cleavage of the azo bond. mdpi.com This process breaks the chromophore of the dye, leading to decolorization. The reaction is a reduction, typically occurring under anaerobic or microaerophilic conditions, as oxygen can inhibit the enzymes responsible. mdpi.com

The general mechanism involves the enzymatic transfer of electrons, often from cofactors like NADH or NADPH, to the azo linkage. researchgate.net This results in the breaking of the nitrogen-nitrogen double bond and the formation of two separate aromatic amine compounds.

For this compound, the manufacturing process involves the coupling of diazotized aniline (B41778) with 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. worlddyevariety.com Therefore, reductive cleavage of the azo bond would be expected to yield aniline and an amine derivative of the pyrazolone (B3327878) coupling component. The predicted transformation products are detailed in section 6.1.3.

This reductive process is catalyzed by enzymes known as azoreductases, which are widely found in various bacteria. researchgate.net The reaction effectively detoxifies the dye by destroying the azo linkage, although the resulting aromatic amines can sometimes be more toxic than the parent dye molecule, requiring further degradation under aerobic conditions. mdpi.com

Photodegradation and Photo-reduction Mechanisms

Photodegradation involves the breakdown of dye molecules through the action of light, particularly UV radiation. This process can occur through direct photolysis, where the dye molecule absorbs light energy and undergoes decomposition, or through indirect photocatalysis.

Heterogeneous photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), is a common advanced oxidation process (AOP) for dye degradation. When TiO₂ is irradiated with UV light, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). These radicals are powerful oxidizing agents that can non-selectively attack and mineralize the dye molecule, breaking it down into smaller, simpler compounds, and eventually into carbon dioxide, water, and inorganic ions. researchgate.net

Photo-Fenton processes are another effective AOP. This method uses ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) in the presence of UV light. The UV radiation enhances the production of hydroxyl radicals from the Fenton reaction (Fe²⁺ + H₂O₂), significantly accelerating the degradation of organic pollutants like azo dyes. researchgate.net These oxidative pathways attack the aromatic rings and other functional groups of the C.I. Acid Yellow 34 molecule, leading to its complete mineralization.

Formation and Identification of Transformation Products

The degradation of C.I. Acid Yellow 34 results in various intermediate compounds, known as transformation products, which depend on the degradation pathway.

From Reductive Cleavage: As established, the reductive cleavage of the azo bond in C.I. Acid Yellow 34 is predicted to yield two primary aromatic amines. Based on its synthesis from aniline and 4-Chloro-3-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, the expected products are:

Aniline

3-Amino-4-chloro-N-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (or a closely related amino pyrazolone derivative).

From Photodegradation: Advanced oxidation processes lead to a series of smaller organic intermediates. The powerful hydroxyl radicals attack the aromatic rings, causing ring-opening and the formation of aliphatic acids (e.g., formic acid, acetic acid, oxalic acid). Further oxidation ultimately leads to the complete mineralization of the dye into CO₂, H₂O, and inorganic ions such as chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and nitrate (B79036) (NO₃⁻).

The identification of these products is typically performed using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR). nih.gov For example, a study on the bacterial degradation of Reactive Yellow-145 identified metabolites like 9-Octadecanoic acid and Hexadecanoic acid through GC-MS analysis, demonstrating the breakdown of a complex azo dye into simpler organic molecules. nih.gov

Bioremediation Strategies for this compound Contamination

Bioremediation utilizes microorganisms or their enzymes to break down pollutants into less toxic substances. It is considered an environmentally friendly and cost-effective alternative to conventional physicochemical treatment methods for dye-contaminated wastewater. researchgate.net Both bacteria and fungi have demonstrated significant potential for degrading azo dyes.

Bacterial Degradation Mechanisms and Microbial Enzymes Involved

Bacteria are highly versatile in their ability to degrade azo dyes under various conditions, including aerobic, anaerobic, and facultative environments. researchgate.net The primary mechanism is the enzymatic cleavage of the azo bond.

The key enzymes involved in this process are:

Azoreductases: These are the most prominent enzymes in bacterial azo dye degradation. researchgate.net They catalyze the reductive cleavage of the azo bond, typically using NADH or NADPH as an electron donor. researchgate.net This process occurs under anaerobic or microaerophilic conditions and is responsible for the initial decolorization of the wastewater.

Laccases: These copper-containing oxidoreductase enzymes can degrade azo dyes through oxidation. Bacterial laccases are often more stable at various temperatures and pH levels compared to their fungal counterparts, making them robust candidates for bioremediation. researchgate.net

Peroxidases: Enzymes like lignin (B12514952) peroxidase and manganese peroxidase, though more common in fungi, are also found in some bacteria. They use hydrogen peroxide to oxidize a wide range of compounds, including the aromatic structures of azo dyes. mdpi.com

Bacterial consortia, containing multiple species, often exhibit higher degradation efficiency than pure cultures due to synergistic metabolic activities. mdpi.com Following the initial anaerobic reductive cleavage, the resulting aromatic amines are typically mineralized further under aerobic conditions by the same or different bacterial species. mdpi.com

Table 1: Examples of Bacterial Degradation of Yellow Azo Dyes

Bacterial Species/ConsortiumDye NameKey Enzyme(s)Decolorization EfficiencyReference
Consortium (Zobellella, Rheinheimera, etc.)Methanil YellowNot specified>80% in 5 hours mdpi.com
Lysinibacillus sphaericus MTCC 9523Reactive Yellow F3RAzoreductase, Laccase96.3% in 72 hours frontiersin.org
Consortium (Enterococcus asburiae, Enterococcus cloacae)Reactive Yellow-145Azoreductase98.8% in 12 hours nih.gov

Fungal Degradation Processes and Ligninolytic Enzymes

Fungi, particularly white-rot fungi, are highly effective in degrading complex organic pollutants like azo dyes due to their powerful, non-specific extracellular enzyme systems. biotechnologia-journal.org These fungi secrete enzymes primarily designed to break down lignin, a complex polymer in wood, and these same enzymes can co-metabolically degrade a wide array of recalcitrant compounds, including dyes. jmb.or.kr

The primary fungal enzymes involved in dye degradation are:

Lignin Peroxidase (LiP): This enzyme has a high redox potential and can oxidize non-phenolic aromatic compounds, which are common structures in synthetic dyes.

Manganese Peroxidase (MnP): MnP oxidizes Mn²⁺ to Mn³⁺. The Mn³⁺ then acts as a diffusible redox mediator, oxidizing phenolic and other aromatic structures in the dye molecules. researchgate.net

Laccase: This enzyme directly oxidizes phenolic compounds and aromatic amines while reducing oxygen to water. It can also oxidize non-phenolic substrates with the help of small mediator molecules.

Fungal degradation is typically an aerobic process and can lead to the complete mineralization of the dye. Fungi like Aspergillus niger, Trichoderma viride, and Trametes versicolor have shown significant capabilities in decolorizing various yellow azo dyes. researchgate.netnih.govpotopk.com.pl The efficiency of fungal degradation can be influenced by factors such as pH, temperature, and the presence of additional carbon and nitrogen sources. biotechnologia-journal.org

Table 2: Examples of Fungal Degradation of Yellow Azo Dyes

Fungal SpeciesDye NameKey Enzyme(s)Decolorization EfficiencyReference
Trametes versicolor KCTC 16781Acid Yellow 99Manganese Peroxidase, Laccase~100% in 120 hours jmb.or.kr
Aspergillus nigerSynozol YellowLaccase70% in 60 days nih.gov
Trichoderma virideSynozol YellowLaccase73% in 60 days nih.gov
Aspergillus nigerDirect Yellow 28Not specified93% in 10 days potopk.com.pl

Application of Microbial Consortia for Enhanced Decolorization

The bioremediation of azo dyes like this compound, often relies on the metabolic activity of microorganisms. While individual microbial strains have demonstrated the ability to decolorize these compounds, research increasingly points to the superior efficacy of microbial consortia. biotech-asia.orgnih.govsciepub.com A microbial consortium, which is a mixture of two or more microbial species, can achieve more efficient and complete degradation of complex pollutants due to synergistic interactions, where the metabolic products of one species can be utilized by another. sciepub.comresearchgate.net

Bacterial consortia, often comprising species from genera such as Pseudomonas, Bacillus, Enterobacter, and Proteus, have been shown to be particularly effective. biotech-asia.orgsciepub.comsciensage.info These consortia can decolorize a wide range of azo dyes with high efficiency, often exceeding 90% removal within a relatively short period. biotech-asia.orgfrontiersin.orgelsevier.es For instance, a consortium of Bacillus cereus, Pseudomonas putida, Pseudomonas fluorescens, and Stenotrophomonas acidaminiphila completely decolorized 20 mg/L of C.I. Acid Red 88 in 24 hours, a task that took individual cultures over 60 hours. researchgate.net Similarly, a consortium containing Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea achieved significant decolorization of Acid Orange within 23 hours. frontiersin.org

The enhanced performance of consortia is attributed to the combined enzymatic machinery of the constituent microorganisms. The degradation of azo dyes is typically a two-step process. nih.gov The first step is the reductive cleavage of the azo bond (–N=N–) under anaerobic or microaerophilic conditions, which results in the formation of colorless, but potentially hazardous, aromatic amines. nih.govnih.gov The second step involves the aerobic degradation of these aromatic amines into simpler, less toxic compounds like carbon dioxide and water. nih.gov A consortium can contain both anaerobic and aerobic bacteria, or facultative anaerobes, allowing for the complete mineralization of the dye under sequential anaerobic-aerobic conditions. nih.gov This cooperative metabolism is more robust and adaptable to the fluctuating conditions found in industrial wastewater. sciepub.com

Table 1: Examples of Bacterial Consortia and Their Azo Dye Decolorization Efficiency

Bacterial Strains in ConsortiumTarget Azo Dye(s)Decolorization EfficiencyTimeReference
Enterobacter aerogenes, Proteus rettgeri, Pseudomonas fluorescens, Staphylococcus aureusAzo-Red & Azo-Blue (100 ppm)90% & 80%96 hours biotech-asia.org
Bacillus cereus, Pseudomonas putida, Pseudomonas fluorescens, Stenotrophomonas acidaminiphilaC.I. Acid Red 88 (20 mg/L)100%24 hours researchgate.net
Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, Kocuria roseaAcid Orange (30 mg/L)~86%23 hours frontiersin.org
Providencia rettgeri, Pseudomonas sp.Reactive Black 5, Reactive Orange 16 (100 mg/L)98-99%12-30 hours nih.gov

Physiological and Environmental Factors Influencing Bioremediation Efficiency

The efficiency of bioremediation for azo dyes, including C.I. Acid Yellow 34, is critically dependent on a range of physiological and environmental factors. Optimizing these parameters is essential for maximizing microbial growth and enzymatic activity, leading to higher rates of decolorization and degradation. jmbfs.orgnih.gov

Key Influencing Factors:

pH: The pH of the medium is a pivotal factor. Most bacterial degradation processes for azo dyes function optimally within a neutral to slightly alkaline pH range, typically between 6.0 and 10.0. frontiersin.orgjmbfs.orgnih.gov Extreme acidic or alkaline conditions can inhibit microbial growth and denature the enzymes responsible for dye degradation. frontiersin.org For example, a bacterial consortium showed optimal decolorization of Acid Orange at a pH of 7.5. frontiersin.org

Temperature: Temperature directly affects microbial metabolism. The optimal temperature range for the degradation of most reactive azo dyes is between 30°C and 40°C. nih.govmdpi.com Temperatures below this range can slow down metabolic rates, while higher temperatures can lead to enzyme denaturation and a subsequent decrease in decolorization efficiency. frontiersin.orgmdpi.com

Nutrient Sources: The presence of suitable carbon and nitrogen sources is often crucial for the effective bioremediation of azo dyes. Microorganisms require these nutrients for growth and to provide the necessary reducing equivalents (e.g., NADH) for the initial cleavage of the azo bond. jmbfs.org Glucose is frequently reported as an effective carbon source, while yeast extract and peptone are common nitrogen sources that enhance decolorization. nih.govjmbfs.orgnih.gov

Oxygen Level: The availability of oxygen is a critical determinant in the degradation pathway. The initial reductive cleavage of the azo bond is an anaerobic process. nih.gov However, the subsequent degradation of the resulting aromatic amines is typically an aerobic process. nih.gov Therefore, a sequential anaerobic-aerobic treatment system is often considered the most effective strategy for complete mineralization of the dye. nih.gov

Dye Concentration: While microorganisms use the dye as a substrate, high concentrations can be toxic and inhibit microbial activity. frontiersin.org The optimal dye concentration varies depending on the microbial strain and the specific dye. For many processes, concentrations in the range of 50-200 mg/L are effectively treated, with efficiency decreasing at higher concentrations. elsevier.estandfonline.com

Salinity: Textile industry effluents often have high salinity, which can negatively impact microbial activity by causing plasmolysis of the cells. mdpi.com However, consortia isolated from saline environments have shown the ability to tolerate and effectively decolorize dyes even at high salt concentrations. elsevier.es

Table 2: Optimal Environmental Conditions for Azo Dye Bioremediation

ParameterTypical Optimal RangeRationaleReference
pH6.0 - 10.0Maintains optimal enzymatic activity and microbial growth. jmbfs.orgnih.gov
Temperature30 - 40 °CMaximizes metabolic rate without causing enzyme denaturation. nih.govmdpi.com
OxygenAnaerobic/Microaerophilic followed by AerobicAnaerobic conditions for azo bond cleavage; aerobic for amine degradation. nih.govnih.gov
Carbon SourceGlucose, Sucrose, StarchProvides energy and reducing power for microbial metabolism. jmbfs.orgnih.gov
Nitrogen SourceYeast Extract, PeptoneSupports microbial growth and enzyme synthesis. nih.govnih.gov
Dye Concentration< 200 mg/LAvoids substrate toxicity and inhibition of microbial activity. frontiersin.orgelsevier.es

Advanced Chemical Degradation Technologies for this compound

Advanced Oxidation Processes (AOPs) including Fenton and Photo-Fenton Systems

Advanced Oxidation Processes (AOPs) are highly effective for degrading recalcitrant organic pollutants like C.I. Acid Yellow 34. These methods are characterized by the in-situ generation of extremely reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing organic compounds into CO2, H2O, and inorganic ions. chimieteif.ir

The Fenton process utilizes a mixture of hydrogen peroxide (H2O2) and ferrous ions (Fe2+) under acidic conditions (typically pH 3) to produce hydroxyl radicals. chimieteif.ir This process has been shown to be effective in decolorizing azo dyes.

The photo-Fenton process is an enhancement of the Fenton reaction, where the system is irradiated with UV or visible light. The light accelerates the regeneration of Fe2+ from Fe3+ ions, which is the rate-limiting step in the Fenton catalytic cycle, and also promotes the photolysis of H2O2, thereby generating additional hydroxyl radicals. chimieteif.irmdpi.com This results in a significantly faster and more efficient degradation process.

Studies on the closely related C.I. Acid Yellow 23 have demonstrated the superior efficacy of the photo-Fenton process. Under optimal conditions (pH 3), the photo-Fenton reaction achieved 97% decolorization in less than 10 minutes, whereas the standard Fenton process required 60 minutes to achieve the same result. chimieteif.ir Furthermore, the photo-Fenton process was capable of achieving 90% degradation of the aromatic content of the dye within 10 minutes, indicating near-complete mineralization. chimieteif.irresearchgate.net The efficiency of these processes is highly dependent on parameters such as pH, initial dye concentration, and the concentrations of Fe2+ and H2O2. chimieteif.irmdpi.com

Table 3: Comparison of Fenton and Photo-Fenton Processes for C.I. Acid Yellow 23 Degradation

ProcessTime for 97% DecolorizationTime for 90% Aromatic Content DegradationOptimal pHReference
Fenton (Fe²⁺/H₂O₂)< 60 minutesNot specified3 chimieteif.ir
Photo-Fenton (Fe²⁺/H₂O₂/UV)< 10 minutes~10 minutes3 chimieteif.irresearchgate.net

Photocatalytic Degradation using Semiconductor Nanomaterials

Heterogeneous photocatalysis using semiconductor nanomaterials is another promising AOP for the degradation of C.I. Acid Yellow 34. This technology utilizes semiconductor particles, most commonly titanium dioxide (TiO2) and zinc oxide (ZnO), which, upon irradiation with light of sufficient energy (typically UV or solar light), generate electron-hole pairs. nanochemres.orgutar.edu.my These charge carriers react with water and oxygen to produce highly reactive species, including hydroxyl radicals (•OH) and superoxide anion radicals (O2•-), which then attack and degrade the dye molecules adsorbed on the catalyst surface. utar.edu.mynih.gov

The process is influenced by several operational parameters, including the pH of the solution, catalyst concentration, dye concentration, and light intensity. mdpi.commdpi.com The pH affects the surface charge of the photocatalyst and the dye molecule, influencing the adsorption process which is a prerequisite for efficient degradation. mdpi.commdpi.com For sulfonated azo dyes like Acid Yellow 34, an acidic medium often enhances the adsorption onto the positively charged catalyst surface, leading to higher degradation rates. aljest.net

Studies on various yellow azo dyes have demonstrated the effectiveness of both TiO2 and ZnO. For instance, immobilized ZnO has been used to effectively degrade C.I. Acid Yellow 23 under sunlight, with higher removal efficiency observed in acidic conditions. aljest.net Similarly, TiO2 has been used to degrade Methyl Orange, another sulfonated azo dye, with the process involving the formation of hydroxylated intermediates before complete mineralization. nih.gov Doping the semiconductor with other materials, such as reduced graphene oxide (rGO) or metals, can further enhance photocatalytic activity by improving charge separation and extending light absorption into the visible spectrum. mdpi.comelectrochemsci.org

Electrochemical Oxidation for Dye Removal

Electrochemical oxidation offers a robust and controllable method for treating wastewater containing dyes like C.I. Acid Yellow 34. researchgate.net This process involves the degradation of organic pollutants either by direct electron transfer at the anode surface (direct oxidation) or by reaction with powerful oxidizing agents generated in-situ (indirect oxidation).

In direct oxidation, the dye molecule is adsorbed onto the anode surface and destroyed by anodic electron transfer. The effectiveness of this process is highly dependent on the anode material. Materials with high oxygen evolution overpotential, such as Boron-Doped Diamond (BDD) or certain mixed metal oxides (e.g., Ti/RuO2), are particularly effective as they promote the generation of physisorbed hydroxyl radicals on their surface, which are potent oxidizing agents.

Indirect oxidation occurs when species generated from the supporting electrolyte, such as active chlorine (e.g., Cl2, HOCl, ClO-) from the oxidation of chloride ions, act as the primary oxidants for the dye molecules in the bulk solution. This method is highly effective for color removal. For example, the electrochemical treatment of C.I. Reactive Yellow 17 in the presence of NaCl as a supporting electrolyte showed significant COD and color reduction. The process efficiency is governed by parameters like anode material, current density, pH, and the type of supporting electrolyte. researchgate.netnih.gov

Sonochemical Degradation and Combined Treatment Approaches

Sonochemical degradation, or sonolysis, utilizes high-frequency ultrasound (typically >20 kHz) to induce the acoustic cavitation in a liquid medium—the formation, growth, and violent collapse of microscopic bubbles. mdpi.com The collapse of these bubbles creates localized "hot spots" with extremely high temperatures (several thousand Kelvin) and pressures (hundreds of atmospheres), leading to the pyrolytic decomposition of volatile pollutants and the thermolytic dissociation of water molecules into highly reactive hydrogen atoms (H•) and hydroxyl radicals (•OH). mdpi.comresearchgate.net These radicals then degrade the dye molecules present in the solution.

Studies on various azo dyes have shown that power ultrasound can effectively decolorize and mineralize them into non-toxic end products. researchgate.net The rate of degradation is influenced by factors such as ultrasonic frequency, power intensity, temperature, and the chemical structure of the dye. researchgate.netresearchgate.net

The effectiveness of sonolysis can be significantly enhanced by combining it with other AOPs. This creates synergistic effects that lead to faster and more complete degradation.

Sono-Fenton: The combination of ultrasound with the Fenton process enhances the production of hydroxyl radicals and improves mass transfer, accelerating dye degradation. mdpi.com

Sonocatalysis: The presence of a semiconductor catalyst like TiO2 during sonication (sonocatalysis) can also boost degradation. The acoustic waves can de-agglomerate catalyst particles, increasing the available surface area, and the sonoluminescence produced may induce photocatalytic activity. researchgate.netnih.gov

Photo-sonocatalysis: Combining ultrasound, a photocatalyst, and a light source can lead to even greater synergistic effects, providing a highly powerful method for degrading persistent organic pollutants.

Adsorption-Based Remediation of this compound from Aqueous Solutions

Adsorption is a widely regarded and effective method for the removal of dyes from wastewater due to its operational simplicity, high efficiency, and the potential for adsorbent regeneration. This surface phenomenon involves the accumulation of adsorbate molecules (in this case, dye ions) onto the surface of an adsorbent material. Despite its widespread application for various dyes, specific studies detailing the adsorption-based remediation of this compound are not present in the available scientific literature.

The study of adsorption isotherms is fundamental to understanding the equilibrium characteristics of adsorption, describing how the dye molecules distribute between the liquid and solid phases at a constant temperature. Kinetic models, on the other hand, provide insights into the rate of dye uptake and the underlying mechanism of the adsorption process.

Adsorption Isotherms:

Commonly used isotherm models include the Langmuir and Freundlich models.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites.

Freundlich Isotherm: This empirical model is applicable to multilayer adsorption on a heterogeneous surface and describes non-ideal adsorption.

A search for studies applying these isotherm models to the adsorption of this compound did not yield any specific results. Consequently, no experimental data for Langmuir or Freundlich constants for this particular compound can be presented.

Kinetic Models:

The kinetics of adsorption are often analyzed using pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Model: This model suggests that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

Pseudo-Second-Order Model: This model implies that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

Detailed kinetic studies, including the determination of rate constants for the adsorption of this compound, are not available in the scientific literature.

Table 1: Adsorption Isotherm and Kinetic Model Parameters for this compound

Adsorption Isotherm Model Parameters Value Kinetic Model Parameters Value
Langmuir qmax (mg/g) Data not available Pseudo-First-Order k1 (1/min) Data not available
KL (L/mg) Data not available qe,cal (mg/g) Data not available
Freundlich KF ((mg/g)(L/mg)1/n) Data not available Pseudo-Second-Order k2 (g/mg·min) Data not available

Research in dye remediation continuously focuses on the development of novel, low-cost, and highly efficient adsorbent materials. These can range from activated carbons and clays (B1170129) to agricultural wastes and nanomaterials. The characterization of these materials is crucial to understand their adsorption capabilities and typically involves techniques such as:

Scanning Electron Microscopy (SEM): To observe the surface morphology and porosity.

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the adsorbent surface that may be involved in the adsorption process.

Brunauer-Emmett-Teller (BET) analysis: To determine the specific surface area, pore volume, and pore size distribution.

While numerous studies report the development of adsorbents for various acid dyes, there is no specific research available on the development and characterization of novel adsorbent materials for the exclusive removal of this compound. Therefore, a table of novel adsorbents and their characteristics for this compound cannot be provided.

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are essential for determining the spontaneity, feasibility, and nature of the adsorption process.

Gibbs Free Energy (ΔG°): A negative value of ΔG° indicates a spontaneous adsorption process.

Enthalpy (ΔH°): A positive ΔH° suggests an endothermic process, where adsorption is favored at higher temperatures, while a negative ΔH° indicates an exothermic process.

Entropy (ΔS°): A positive ΔS° reflects an increase in the randomness at the solid-liquid interface during adsorption.

The determination of these parameters requires experimental data from adsorption studies conducted at different temperatures. As no such studies have been published for this compound, the thermodynamic parameters for its adsorption remain undetermined.

Table 2: Thermodynamic Parameters for the Adsorption of this compound

Temperature (K) ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K)

Advanced Analytical Methodologies for Detection and Quantification of C.i. Acid Yellow 34, Monosodium Salt

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For C.I. Acid Yellow 34, several chromatographic techniques are utilized, from high-performance liquid chromatography for robust quantification to thin-layer chromatography for rapid screening.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of dyes. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance across a wide range of wavelengths. This is particularly useful for identifying C.I. Acid Yellow 34 by its characteristic UV-Vis spectrum, which can be compared against a standard for confirmation. hitachi-hightech.comresearchgate.net A typical analysis involves a reverse-phase (RP) HPLC method. sielc.com

The coupling of HPLC with a Mass Spectrometry (MS) detector provides an additional layer of confirmation. MS identifies the compound based on its mass-to-charge ratio (m/z), offering high specificity. For MS-compatible methods, mobile phase modifiers like phosphoric acid are replaced with volatile alternatives such as formic acid to ensure compatibility with the ionization source. sielc.com

Table 1: Illustrative HPLC-DAD/MS Parameters for C.I. Acid Yellow 34 Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
DAD Wavelength Scanning 200-600 nm; Quantification at λmax
MS Detector Electrospray Ionization (ESI), Negative Mode

| MS Scan Range | m/z 100-500 |

This interactive table provides typical starting conditions for method development.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. omicsonline.org This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. omicsonline.org For C.I. Acid Yellow 34, an existing HPLC method can be transferred to a UHPLC system to significantly reduce the run time, thereby increasing sample throughput, which is critical for high-volume testing laboratories. sielc.comomicsonline.org The improved efficiency of UHPLC also leads to sharper peaks and enhanced sensitivity. omicsonline.org

Table 2: Comparison of Typical HPLC and UHPLC Method Parameters

Parameter Conventional HPLC UHPLC
Particle Size 3-5 µm < 2 µm
Column Dimensions 4.6 mm x 150 mm 2.1 mm x 50-100 mm
Flow Rate 1.0 mL/min 0.4-0.6 mL/min
Analysis Time 15-30 min 2-10 min
System Pressure 100-200 bar 400-1000 bar

| Sensitivity | Good | Excellent |

This interactive table highlights the key differences that contribute to the speed and efficiency of UHPLC.

For detecting trace amounts of C.I. Acid Yellow 34 or identifying its metabolites in complex matrices like wastewater or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. lcms.czbluthbio.com This technique offers exceptional sensitivity and selectivity by utilizing two mass analyzers in series. bluthbio.com A common mode of operation is Selected Reaction Monitoring (SRM), where the first mass analyzer is set to isolate the precursor ion (the ionized molecule of C.I. Acid Yellow 34), which is then fragmented, and the second mass analyzer monitors for a specific, characteristic product ion. researchgate.net This process effectively filters out background noise, allowing for quantification at very low concentrations. shimadzu.com

Table 3: Hypothetical LC-MS/MS Parameters (SRM) for C.I. Acid Yellow 34

Parameter Value
Compound C.I. Acid Yellow 34, Monosodium Salt
Formula C16H12ClN4NaO4S
Molecular Weight 414.8 g/mol worlddyevariety.com
Ionization Mode ESI Negative
Precursor Ion (Q1) m/z 391 (M-Na)-
Product Ion (Q3) Specific fragment ion (e.g., m/z 156)

| Collision Energy | Optimized for maximum product ion intensity |

This interactive table outlines the specific mass transitions that could be monitored for highly selective detection.

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique often used for screening purposes. hplc.sk It involves spotting the sample on a plate coated with a stationary phase (like silica (B1680970) gel) and developing it in a chamber with a suitable mobile phase. High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that uses plates with smaller and more uniform particle sizes, resulting in better separation efficiency, higher sensitivity, and improved reproducibility. merckmillipore.comiipseries.org HPTLC is well-suited for the high-throughput screening of samples for the presence of C.I. Acid Yellow 34. uni-giessen.de The compound is identified by its retention factor (Rf) value and color, which can be compared to a co-spotted standard.

Table 4: Representative HPTLC Method for Screening C.I. Acid Yellow 34

Parameter Description
Stationary Phase HPTLC Silica Gel 60 F254 plates
Sample Application Automated band-wise application
Mobile Phase Ethyl acetate (B1210297) - methanol (B129727) - water - acetic acid (e.g., 65:23:11:1 v/v) uni-giessen.de
Development Ascending development in a saturated chamber
Detection Visual inspection under white light and UV light (254 nm / 366 nm)

| Quantification | Densitometric scanning at λmax |

This interactive table describes a typical setup for the rapid screening of dye samples using HPTLC.

Spectrophotometric Approaches for Quantitative and Qualitative Analysis

Spectrophotometric methods are based on the principle that chemical compounds absorb light at specific wavelengths. These techniques are fundamental for both the quantification and qualitative characterization of colored compounds like C.I. Acid Yellow 34.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible technique for quantifying C.I. Acid Yellow 34 in solutions. The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. mocedes.org The yellow color of the dye is due to its chromophore, an azo group, which strongly absorbs light in the visible region of the electromagnetic spectrum. researchgate.net

To perform a quantitative analysis, a UV-Vis spectrum of a standard solution is first recorded to determine the wavelength of maximum absorbance (λmax). uomustansiriyah.edu.iq A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at this λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The full spectrum from ~200-700 nm also serves as a "spectral fingerprint" that can aid in the qualitative identification of the compound.

Table 5: Example Calibration Data for UV-Vis Spectrophotometric Analysis

Concentration (mg/L) Absorbance at λmax
1.0 0.102
2.5 0.255
5.0 0.510
7.5 0.765

This interactive table illustrates a linear relationship between concentration and absorbance, forming the basis of a calibration curve for quantification.

Q & A

Q. Example Findings :

pHt₁/₂ (hours)Degradation Products (LC-MS)
212.5Quinone derivatives
748.0None detected
126.8Sulfonate cleavage products

Resolution : Contradictions arise from photo-Fenton reactions at acidic pH or hydroxide-mediated hydrolysis in alkaline conditions. Use argon-purged solutions to isolate pH effects .

What advanced techniques characterize the photodegradation pathways of C.I. Acid Yellow 34 in aqueous environments?

Advanced Research Question
Answer:
Mechanistic Workflow :

Photolysis Setup : Use a xenon lamp (simulating sunlight) with λ > 300 nm.

Product Identification : Employ LC-QTOF-MS to detect intermediates (e.g., dechlorinated species, aromatic amines).

Radical Scavengers : Add tert-butanol (•OH scavenger) to assess ROS involvement.

Q. Key Findings :

  • Primary pathway: Cleavage of the azo bond (-N=N-) via •OH attack, forming toxic aromatic amines.
  • Secondary pathway: Sulfonate group oxidation to sulfate ions. Mitigation strategies include TiO₂ photocatalysis for complete mineralization .

How should researchers assess the environmental impact of this compound in wastewater systems?

Advanced Research Question
Answer:
Tiered Assessment :

Acute Toxicity : Use Daphnia magna bioassays (EC₅₀ determination).

Adsorption Studies : Measure binding to activated sludge (Freundlich isotherm model).

Advanced Oxidation : Evaluate ozonation efficiency (e.g., 90% degradation at 0.5 g O₃/L).

Regulatory Context :
The dye is classified under WHMIS as a controlled product (CAS 6359-97-3) but lacks endocrine disruptor screening data. Recommend EPA EDSP Tier 1 assays for hormonal activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.